molecular formula C7H12O3 B034068 2H-Pyran-2-carboxylicacid,tetrahydro-,methylester,(R)-(9CI) CAS No. 105441-86-9

2H-Pyran-2-carboxylicacid,tetrahydro-,methylester,(R)-(9CI)

Cat. No.: B034068
CAS No.: 105441-86-9
M. Wt: 144.17 g/mol
InChI Key: MHZRCUVVJMWSMP-ZCFIWIBFSA-N
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Description

Chemical Structure: The compound 2H-Pyran-2-carboxylic acid, tetrahydro-, methyl ester, (R)-(9CI) (CAS: Not explicitly provided in evidence) is a chiral tetrahydro-pyran derivative with a carboxylic acid ester group at the 2-position. Its (R)-enantiomer configuration is critical for stereospecific interactions in biological or catalytic systems. The molecular formula is inferred as C₇H₁₂O₃, analogous to its structural isomer 2H-Pyran-4-carboxylic acid, tetrahydro-, methyl ester (CAS: 110238-91-0) .

Properties

IUPAC Name

methyl (2R)-oxane-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O3/c1-9-7(8)6-4-2-3-5-10-6/h6H,2-5H2,1H3/t6-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHZRCUVVJMWSMP-ZCFIWIBFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CCCCO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@H]1CCCCO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

144.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

®-methyl tetrahydro-2H-pyran-2-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include carboxylic acids, alcohols, and various substituted derivatives .

Mechanism of Action

The mechanism of action of ®-methyl tetrahydro-2H-pyran-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. It can act as a substrate or inhibitor, modulating the activity of these targets and affecting various biochemical pathways . The exact mechanism depends on the specific application and the molecular context in which it is used .

Comparison with Similar Compounds

Research Implications and Gaps

  • Stereochemical Studies : The (R)-enantiomer’s biological activity remains underexplored compared to its sulfur or cis/trans analogs .
  • Thermodynamic Data : Melting points, solubility, and logP values are missing for many analogs, limiting comparative analysis.
  • Biological Activity : Evidence lacks direct pharmacological data; future studies should focus on structure-activity relationships (SAR).

Biological Activity

2H-Pyran-2-carboxylic acid, tetrahydro-, methyl ester, (R)-(9CI) is a compound with significant biological activity and potential applications in various fields, including pharmaceuticals and agriculture. This article explores its biological properties, mechanisms of action, and relevant research findings.

  • Chemical Formula : C6_6H10_{10}O3_3
  • Molecular Weight : 130.14 g/mol
  • CAS Number : 51673-83-7
  • IUPAC Name : Tetrahydro-2H-pyran-2-carboxylic acid methyl ester

Biological Activity

The biological activity of 2H-Pyran-2-carboxylic acid derivatives has been studied extensively. The following sections highlight key findings from various studies.

Antimicrobial Activity

Research indicates that 2H-Pyran derivatives exhibit antimicrobial properties . For instance, a study involving the synthesis of various pyran derivatives demonstrated their effectiveness against several bacterial strains, including Escherichia coli and Staphylococcus aureus. The mechanism of action is believed to involve disruption of the bacterial cell wall synthesis .

Antioxidant Properties

Another significant aspect of this compound is its antioxidant activity . Studies have shown that 2H-Pyran derivatives can scavenge free radicals effectively, which suggests potential applications in preventing oxidative stress-related diseases. The antioxidant capacity was evaluated using DPPH and ABTS assays, where the compound displayed notable scavenging activity .

Anti-inflammatory Effects

The anti-inflammatory potential of 2H-Pyran compounds has also been documented. In vitro studies revealed that these compounds can inhibit the production of pro-inflammatory cytokines in macrophages, suggesting a role in managing inflammatory conditions .

Case Studies

Study ReferenceFocus AreaKey Findings
Antimicrobial ActivityEffective against E. coli and S. aureus; mechanism involves cell wall disruption.
Antioxidant PropertiesSignificant free radical scavenging ability; potential for oxidative stress prevention.
Anti-inflammatory EffectsInhibition of pro-inflammatory cytokines in macrophages; implications for inflammatory disease management.

The biological activity of 2H-Pyran-2-carboxylic acid is attributed to its structural features that allow interaction with biological macromolecules. The following mechanisms have been proposed:

  • Cell Membrane Disruption : The compound may integrate into bacterial membranes, leading to increased permeability and eventual cell lysis.
  • Enzyme Inhibition : It may act as an inhibitor for enzymes involved in metabolic pathways critical for pathogen survival.
  • Scavenging Free Radicals : The presence of hydroxyl groups in the structure contributes to its ability to neutralize free radicals.

Q & A

Q. Q1: What are the recommended analytical methods for confirming the stereochemical purity of (R)-configured 2H-Pyran-2-carboxylic acid methyl ester derivatives?

Methodological Answer: Stereochemical purity can be validated using chiral chromatography (e.g., chiral GC or HPLC) with polarimetric detection or by comparing experimental optical rotation values against literature data. For example, retention indices from GC-MS using capillary columns like DB-5MS (30 m × 0.25 mm × 0.25 µm) under programmed temperature conditions (e.g., 50°C to 250°C at 5°C/min) can resolve enantiomers . Nuclear Overhauser Effect (NOE) NMR experiments may further confirm spatial arrangements of substituents .

Q. Q2: How can researchers optimize the synthesis of tetrahydro-pyran derivatives to minimize racemization during esterification?

Methodological Answer: Racemization is minimized by using mild reaction conditions (e.g., low temperatures, non-polar solvents) and avoiding strong acids/bases. Catalytic methods with chiral auxiliaries or enzymes (e.g., lipases) can preserve stereochemistry. For example, transesterification under anhydrous conditions with immobilized Candida antarctica lipase B has been effective for similar esters .

Q. Q3: What are the critical physical properties (e.g., solubility, stability) to consider when handling this compound in aqueous reaction systems?

Methodological Answer: The compound’s low water solubility (common in tetrahydro-pyran esters) necessitates polar aprotic solvents (e.g., DMSO, THF) for dissolution. Stability tests under varying pH (e.g., 2–12) and temperature (25–60°C) should precede experimental design. For instance, related esters decompose at >250°C, releasing CO/CO₂, and are incompatible with oxidizers .

Advanced Research Questions

Q. Q4: How should researchers resolve contradictions in reported spectral data (e.g., NMR, IR) for structurally similar tetrahydro-pyran esters?

Methodological Answer: Contradictions arise from solvent effects, impurities, or instrumentation differences. Validate data by:

  • Re-running spectra under standardized conditions (e.g., CDCl₃ for NMR, KBr pellets for IR).
  • Cross-referencing with computational predictions (e.g., DFT-calculated IR vibrations or NMR chemical shifts).
  • Comparing retention indices from GC-MS with NIST database entries .

Q. Q5: What experimental strategies can differentiate between regioisomers formed during the synthesis of substituted tetrahydro-pyran carboxylates?

Methodological Answer: Regioisomers are distinguished via:

  • 2D NMR (e.g., HSQC, HMBC) to map proton-carbon correlations.
  • X-ray crystallography for unambiguous structural assignment.
  • High-resolution mass spectrometry (HRMS) to confirm molecular formulae. For example, HRMS with ESI+ ionization (resolution >30,000) can detect mass differences as small as 0.001 Da .

Q. Q6: How can researchers assess the compound’s reactivity in catalytic asymmetric transformations without compromising its stereochemical integrity?

Methodological Answer: Use kinetic studies (e.g., in situ FTIR or Raman spectroscopy) to monitor reaction progress and enantiomeric excess (ee). Chiral catalysts like BINOL-derived phosphoric acids or transition-metal complexes (e.g., Ru-based) can induce asymmetry. Post-reaction, analyze ee via chiral HPLC with UV/ORD detection .

Q. Q7: What are the best practices for reconciling discrepancies between predicted (e.g., computational) and experimental thermodynamic properties (e.g., boiling point, density)?

Methodological Answer: Discrepancies often stem from force field limitations in simulations. Refine predictions using:

  • Group contribution methods (e.g., Joback-Reid) adjusted for heterocyclic systems.
  • Experimental validation via differential scanning calorimetry (DSC) for melting points or Anton Paar densitometers for density .

Methodological Considerations

Q. Q8: How should researchers design stability-indicating assays for this compound under accelerated degradation conditions?

Methodological Answer: Use stress testing (e.g., 40°C/75% RH for 4 weeks) with HPLC-PDA to track degradation products. Identify major impurities via LC-MS/MS and compare fragmentation patterns with known degradation pathways (e.g., ester hydrolysis to carboxylic acid) .

Q. Q9: What statistical approaches are recommended for analyzing variability in synthetic yields across multiple batches?

Methodological Answer: Apply multivariate analysis (e.g., ANOVA or Design of Experiments) to identify critical factors (e.g., catalyst loading, temperature). For example, a Central Composite Design can optimize reaction parameters while minimizing batch-to-batch variability .

Data Interpretation Challenges

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